2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution, often using methanol as the nucleophile.
Formation of the Methylthiophenyl Intermediate: The thiophene ring is functionalized with a methyl group through Friedel-Crafts alkylation.
Coupling of Intermediates: The fluorophenyl, methoxy, and methylthiophenyl intermediates are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)
Substitution: Methanol (CH₃OH), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The specific pathways and targets depend on the biological context and the intended application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
Uniqueness
2-(4-Fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-11-3-8-15(21-11)14(20-2)10-18-16(19)9-12-4-6-13(17)7-5-12/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJPJMCMVECHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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